molecular formula C33H32ClN3O5 B15135056 PD-1/PD-L1-IN-41

PD-1/PD-L1-IN-41

Cat. No.: B15135056
M. Wt: 586.1 g/mol
InChI Key: GOPVDUORTYMGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PD-1/PD-L1-IN-41 (CAS: 1675203-84-5) is a small-molecule inhibitor designed to block the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, a critical immune checkpoint pathway exploited by cancer cells to evade immune surveillance . Structurally, it is characterized by the formula $ \text{C}{25}\text{H}{29}\text{N}{3}\text{O}{3} $, with a molecular weight of 419.52 g/mol. The compound exhibits high solubility in DMSO (≥100 mg/mL) and is stored under dry conditions at -20°C to maintain stability .

Preclinical studies suggest that this compound binds directly to PD-1 and PD-L1 proteins, disrupting their interaction. Surface plasmon resonance (SPR) measurements reveal binding kinetics (e.g., association/dissociation rates) comparable to other natural compounds like tannic acid (TA) and kaempferol, though with distinct affinity profiles .

Properties

Molecular Formula

C33H32ClN3O5

Molecular Weight

586.1 g/mol

IUPAC Name

4-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-hydroxyethyl(methyl)amino]methyl]phenoxy]methyl]pyridine-2-carbonitrile

InChI

InChI=1S/C33H32ClN3O5/c1-22-25(4-3-5-28(22)24-6-7-30-33(16-24)40-13-12-39-30)21-42-32-17-31(26(15-29(32)34)19-37(2)10-11-38)41-20-23-8-9-36-27(14-23)18-35/h3-9,14-17,38H,10-13,19-21H2,1-2H3

InChI Key

GOPVDUORTYMGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=NC=C5)C#N)CN(C)CCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-41 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

    Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.

    Coupling Reaction: The final step involves the coupling of the intermediates under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-41 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Structural and Functional Differences
Compound Type Molecular Weight (g/mol) Target Specificity Key Binding Parameters (KD)
PD-1/PD-L1-IN-41 Small molecule 419.52 PD-1/PD-L1 interaction Not explicitly reported
Pembrolizumab (anti-PD-1) Monoclonal antibody ~149,000 PD-1 receptor High affinity (sub-nM range)
Atezolizumab (anti-PD-L1) Monoclonal antibody ~145,000 PD-L1 ligand High affinity (sub-nM range)
Tannic Acid (TA) Natural polyphenol 1,701.20 PD-1/PD-L1 interaction KD = 1.56–12.5 µM (PD-L1)
Kaempferol Flavonoid 286.24 PD-1/PD-L1 interaction KD = 1.56–25 µM (PD-L1)

Key Insights :

  • Monoclonal Antibodies (mAbs): Pembrolizumab and atezolizumab exhibit superior binding affinity (sub-nanomolar) compared to small molecules like this compound or natural compounds.
  • Natural Compounds : TA and kaempferol show moderate binding affinity (µM range) but lack the specificity and pharmacokinetic stability of synthetic small molecules like this compound .
Efficacy in Preclinical and Clinical Studies
  • Anti-PD-1 mAbs: In phase III trials, pembrolizumab demonstrated objective response rates (ORR) of 18–28% in non-small-cell lung cancer (NSCLC) and melanoma, with durable responses lasting ≥1 year in 20–30% of patients .
  • Anti-PD-L1 mAbs : Atezolizumab showed ORRs of 6–17% in advanced cancers, with response durability linked to tumor PD-L1 expression levels (36% response rate in PD-L1-positive tumors vs. 0% in PD-L1-negative tumors) .
Toxicity Profiles
Compound Common Adverse Events (Grade ≥3) Immune-Related Toxicity Incidence
This compound Not reported Not reported
Pembrolizumab 14% (e.g., pneumonitis, colitis) 10–20% (e.g., rash, hepatitis)
Atezolizumab 9% (e.g., fatigue, dyspnea) 5–15% (e.g., thyroid dysfunction)
Combination therapies 25–30% (e.g., pruritus, rash) 30–40% (e.g., colitis, pneumonitis)


Key Insights :

  • Combination therapies (e.g., PD-1/PD-L1 inhibitors + CTLA-4 inhibitors) increase toxicity risks, with high-grade pruritus and rash occurring in 30–40% of patients .
Biomarker Dependency
  • PD-L1 Expression : Anti-PD-L1 mAbs (e.g., atezolizumab) show higher efficacy in PD-L1-positive tumors (36% response rate vs. 0% in PD-L1-negative tumors) .
  • Tumor Mutational Burden (TMB) : Pembrolizumab benefits patients with high TMB, a biomarker less relevant to small-molecule inhibitors like this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.